molecular formula C15H18ClNO2 B3044994 (4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride CAS No. 100955-81-5

(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B3044994
CAS No.: 100955-81-5
M. Wt: 279.76 g/mol
InChI Key: VTTGLJYCZBMHLV-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the benzylation of a phenol derivative, followed by methoxylation and subsequent amination. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12;/h2-9H,10-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTGLJYCZBMHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585813
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100955-81-5
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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